REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].Cl.[O:13]1CCOC[CH2:14]1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:6]=[C:14]=[O:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]
|
Name
|
|
Quantity
|
81.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=CC1OC
|
Name
|
xylenes
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
295 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer
|
Type
|
ADDITION
|
Details
|
bar, condenser, 500 mL addition funnel
|
Type
|
TEMPERATURE
|
Details
|
thermocouple, nitrogen inlet, heating bath
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation apparatus
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at ˜25° C. for 30 minutes, before it
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a slow N2 stream
|
Type
|
STIRRING
|
Details
|
stirred mixture in portions via the addition funnel over 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the batch was refluxed for another hour
|
Type
|
CONCENTRATION
|
Details
|
the batch was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent
|
Type
|
DISTILLATION
|
Details
|
The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |